molecular formula C17H14FNO2 B1235591 [(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate

[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate

Cat. No. B1235591
M. Wt: 283.3 g/mol
InChI Key: DLGPJPAZWZLENV-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluorobenzoic acid (3,4-dihydro-2H-naphthalen-1-ylideneamino) ester is a member of tetralins.

Scientific Research Applications

  • Thermosalient Effect in Crystal Packing :

    • The diester naphthalene-2,3-diyl-bis(4-fluorobenzoate) exhibits a thermosalient effect, where crystals jump or disintegrate upon heating, due to reversible closing and opening of the arms of diester molecules in a tweezer-like action. This property is significant for materials science and engineering applications (Tamboli et al., 2018).
  • Synthesis of Fluorinated Derivatives for Carcinogen Study :

    • Synthesis of fluoro derivatives of potent carcinogenic hydrocarbons, like dibenzo[ah]pyrene, using compounds related to the queried chemical, has been conducted to investigate the mode of action of hexacyclic aromatic carcinogens (Sardella et al., 1982).
  • Fluorescence Studies in Nucleic Acid Sensing :

    • Oxazole-type fluorophores, including those with a vinyl naphthalene moiety, show increased fluorescence upon interaction with nucleic acids, useful in nucleic acid-sensing and fluorescence imaging (Ma et al., 2021).
  • FRET Studies in Molecular Chemistry :

    • Dibenzo[24]crown-8 derivative functionalized with naphthalene and coumarin units, related to the queried compound, shows changes in FRET (Forster resonance energy transfer) during inclusion complex formation, offering insights into molecular movements and interactions (Suresh et al., 2011).
  • Spectroscopic Studies of Azo Dyes :

    • Azo dyes synthesized from naphthalen-1-ylamino derivatives exhibit varying ultraviolet–visible absorption spectra in different solvents, providing valuable information for dye and pigment industries (Rufchahi & Gilani, 2012).
  • Photoluminescent Behavior Enhancement :

    • A study on the interaction of 2-(naphthalen-1-yl)-1,4,5-triphenyl-1H-imidazole with ZnO and Bi2O3 nanocrystals, highlights the enhancement of photoluminescent behavior, important in the development of advanced optical materials (Karunakaran et al., 2014).
  • Anticancer Evaluation of Benzimidazole Derivatives :

    • Benzimidazole derivatives synthesized from naphthalene-1-ylmethyl compounds were evaluated for anticancer activity, showing potential for medical applications in cancer treatment (Salahuddin et al., 2014).

properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.3 g/mol

IUPAC Name

[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate

InChI

InChI=1S/C17H14FNO2/c18-14-10-8-13(9-11-14)17(20)21-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2/b19-16-

InChI Key

DLGPJPAZWZLENV-MNDPQUGUSA-N

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N\OC(=O)C3=CC=C(C=C3)F)/C1

SMILES

C1CC2=CC=CC=C2C(=NOC(=O)C3=CC=C(C=C3)F)C1

Canonical SMILES

C1CC2=CC=CC=C2C(=NOC(=O)C3=CC=C(C=C3)F)C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate
Reactant of Route 4
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate
Reactant of Route 5
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate
Reactant of Route 6
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.